4-Oxaspiro[2.3]hexane
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Overview
Description
4-Oxaspiro[23]hexane is a unique organic compound characterized by its spirocyclic structure, where a six-membered ring is fused to a four-membered oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxaspiro[2.3]hexane can be synthesized from 2-methyleneoxetanes through modified Simmons–Smith conditions. This involves the reaction of 2-methyleneoxetanes with diiodomethane and a zinc-copper couple, resulting in the formation of this compound . Another method involves the treatment of oxaspirohexanes with boron trifluoride etherate (BF3·Et2O), which can yield cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans depending on the substituents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Oxaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanones or cyclobutanones.
Reduction: Reduction reactions can lead to the formation of different spirocyclic compounds.
Substitution: Substitution reactions, particularly with halogens, can yield halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogen acids like hydrochloric acid (HCl), hydrobromic acid (HBr), or hydroiodic acid (HI).
Major Products:
- Cyclopentanones
- Cyclobutanones
- 4-Methylenetetrahydrofurans
Scientific Research Applications
4-Oxaspiro[2.3]hexane has several applications in scientific research:
- Chemistry: It serves as an intermediate in the synthesis of various spirocyclic compounds, which are valuable in medicinal chemistry .
- Biology: The compound’s derivatives have potential biological activities, including antifungal and antibacterial properties .
- Medicine: Spirocyclic compounds, including those derived from this compound, are investigated for their therapeutic potential .
- Industry: The compound can be used in the development of new materials and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 4-oxaspiro[2.3]hexane involves its strained ring system, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 4-Azaspiro[2.3]hexane
- 4-Oxaspiro[2.4]heptane
- Spiro[cyclopropane-1,2′-steroids]
Comparison: 4-Oxaspiro[2.3]hexane is unique due to its specific ring strain and reactivity. Compared to 4-azaspiro[2.3]hexane, which contains a nitrogen atom, this compound has an oxygen atom, leading to different chemical properties and reactivity . Similarly, 4-oxaspiro[2.4]heptane has a larger ring system, which affects its stability and reactivity .
Properties
IUPAC Name |
4-oxaspiro[2.3]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-5(1)3-4-6-5/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWAVYEZDXWGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741634 |
Source
|
Record name | 4-Oxaspiro[2.3]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13357-56-7 |
Source
|
Record name | 4-Oxaspiro[2.3]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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